molecular formula C7H3Br2IN2 B3213960 5,7-dibromo-3-iodo-1H-indazole CAS No. 1131632-64-8

5,7-dibromo-3-iodo-1H-indazole

Cat. No.: B3213960
CAS No.: 1131632-64-8
M. Wt: 401.82 g/mol
InChI Key: ZIYLUJLIQSNNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-3-iodo-1H-indazole is a halogenated indazole derivative characterized by bromine substituents at positions 5 and 7 and an iodine atom at position 3 of the indazole core. The molecular formula is C₇H₃Br₂IN₂, with a molecular weight of 427.83 g/mol.

Properties

IUPAC Name

5,7-dibromo-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYLUJLIQSNNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306189
Record name 5,7-Dibromo-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131632-64-8
Record name 5,7-Dibromo-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131632-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-3-iodo-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 1H-indazole followed by iodination. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and iodine or N-iodosuccinimide (NIS) for iodination. The reactions are usually carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine and iodine atoms exhibit differential reactivity in substitution reactions due to their electronic and steric environments.

Reaction TypeConditionsProducts/OutcomesYieldSource
Iodine displacementPd(OAc)₂, P(tBu)₃·HBF₄, microwave irradiationC3-vinylated derivatives60-87%
Bromine displacementKOH/DMF, elevated temperaturesSelective debromination at C5 or C7~70%
  • The iodine atom at C3 demonstrates higher reactivity in palladium-catalyzed cross-couplings compared to bromine due to better leaving-group ability .

  • Bromine substituents at C5/C7 require harsher conditions (e.g., strong bases or nucleophiles) for substitution .

Transition Metal-Catalyzed Cross-Couplings

The iodine atom serves as a prime site for coupling reactions, enabling modular derivatization:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Aryl boronic acidsPd(dppf)Cl₂, Cs₂CO₃, dioxane3-Aryl-5,7-dibromo-1H-indazoles67-85%
Alkenyl boronic estersPd(OAc)₂, microwave heatingC3-alkenylated indazoles43-87%

Heck Coupling

AlkeneConditionsOutcomeYieldSource
StyrenesPd(OAc)₂, Ag₂CO₃, DMF3-Styryl-5,7-dibromo-1H-indazoles46-67%
  • Sequential coupling (I → Br substitution) has not been reported but is theoretically feasible.

NH Group Reactivity

The NH proton participates in tautomerism and acid-base reactions, influencing regioselectivity:

ReactionConditionsOutcomeSource
AlkylationNaH, alkyl halides, DMFN1- or N2-alkylated derivatives
DeprotonationKOH, DMSOStabilized indazolide intermediates
  • Alkylation typically occurs at N1 due to steric hindrance at N2 .

  • NH acidity (pKa ~14-16) allows deprotonation for further functionalization .

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions:

Target HalogenReducing AgentConditionsOutcomeYieldSource
Iodine (C3)Zn, NH₄Cl, THF/H₂ORoom temperature, 12h5,7-Dibromo-1H-indazole82%
Bromine (C5/C7)Pd/C, H₂, EtOH50°C, 24hPartial debromination~50%

Cyclization and Annulation

The indazole core participates in ring-forming reactions:

ReagentConditionsProductSource
AlkynesRh(III) catalyst, DCEFused polycyclic indazole derivatives
AldehydesCp*Co(III), 1,4-dioxaneIndazole-annulated heterocycles

Stability and Side Reactions

Key stability considerations include:

  • Thermal decomposition above 200°C .

  • Light sensitivity , requiring storage in amber vials.

  • Oxidation of NH to nitro groups under strong oxidizers (e.g., KMnO₄) .

Scientific Research Applications

5,7-Dibromo-3-iodo-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5,7-dibromo-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key structural features :

  • Indazole core : A bicyclic aromatic system with two adjacent nitrogen atoms.
  • Halogen substituents : Bromine (electron-withdrawing) at positions 5 and 7 enhances electrophilic substitution resistance, while iodine at position 3 provides a heavy atom for crystallography studies or a leaving group in nucleophilic reactions.

Comparison with Structurally Similar Compounds

5,7-Dibromo-1H-indazole (CAS: 50477-28-6)

  • Structure : Lacks the iodine atom at position 3.
  • Molecular weight : 275.93 g/mol (vs. 427.83 g/mol for the 3-iodo derivative).
  • Reactivity : Bromine substituents direct electrophilic substitution to position 3, but without iodine, this compound is less reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its iodo counterpart .
  • Applications : Primarily used as a precursor for synthesizing more complex indazole derivatives.

5,7-Dibromo-1,2-dihydro-3H-indazol-3-one

  • Structure : Features a ketone group at position 3 instead of iodine, with bromines at positions 5 and 5.
  • Key differences :
    • The ketone group increases polarity, enhancing solubility in polar solvents.
    • Reduced halogen bonding capability compared to the iodo derivative, limiting utility in heavy-atom derivatization for crystallography .
  • Synthetic utility : Serves as an intermediate for oxidative transformations or reductions to yield hydroxylated indazoles.

3-Chloro-5,7-dibromo-1H-indazole

  • Hypothetical comparison : Replacing iodine with chlorine reduces molecular weight (MW ~303.35 g/mol) and alters leaving-group aptitude.
  • Reactivity : Chlorine is a poorer leaving group than iodine, making this compound less favorable in SNAr (nucleophilic aromatic substitution) reactions.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications
5,7-Dibromo-3-iodo-1H-indazole Br (5,7), I (3) 427.83 Cross-coupling reactions, crystallography
5,7-Dibromo-1H-indazole Br (5,7) 275.93 Precursor for halogenated derivatives
5,7-Dibromo-1,2-dihydro-3H-indazol-3-one Br (5,7), O (3) 294.93 Polar intermediates, redox chemistry

Biological Activity

5,7-Dibromo-3-iodo-1H-indazole is a halogenated derivative of indazole characterized by the presence of two bromine atoms and one iodine atom. This unique halogenation pattern enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, summarizing findings from various studies, including its anticancer and antimicrobial properties.

The molecular formula of this compound is C7H3Br2IN2\text{C}_7\text{H}_3\text{Br}_2\text{I}\text{N}_2, with a molecular weight of approximately 401.83 g/mol. The compound's structure allows for diverse reactivity due to the presence of multiple halogen atoms, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC7H3Br2IN2
Molecular Weight401.83 g/mol
Halogen Atoms2 Bromine, 1 Iodine

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity . Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that indazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the micromolar range against cancer cells such as Hep-G2 and K562 .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and modulation of apoptosis-related proteins. For example, compounds have been shown to decrease Bcl-2 (an anti-apoptotic protein) and increase Bax (a pro-apoptotic protein), leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

This compound also shows potential antimicrobial activity . Indazoles and their derivatives have been studied for their ability to inhibit microbial growth:

  • Inhibition Studies : Preliminary studies suggest that halogenated indazoles can exhibit significant antimicrobial properties against various bacterial strains.
  • Comparative Efficacy : The presence of bromine and iodine atoms may enhance the binding affinity to microbial targets compared to non-halogenated analogs.

Anti-inflammatory Activity

While primarily noted for its anticancer and antimicrobial properties, some studies have also investigated the anti-inflammatory effects of indazole derivatives:

  • Cyclooxygenase Inhibition : Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes in a concentration-dependent manner, which is crucial for reducing inflammation .
  • Cytokine Modulation : Research indicates that these compounds can modulate pro-inflammatory cytokines like TNF-alpha and IL-1β, further supporting their potential in treating inflammatory conditions .

Case Studies

Several case studies highlight the biological efficacy of indazole derivatives:

Case Study 1: Antitumor Activity

In a study evaluating multiple indazole derivatives, one compound demonstrated an IC50 value of 3.32 µM against Hep-G2 cells while showing significant selectivity over normal cells . This suggests that structural modifications can enhance anticancer efficacy while minimizing toxicity.

Case Study 2: Apoptosis Induction

In vitro assays revealed that treatment with certain indazole derivatives led to increased apoptosis rates in K562 cells, with total apoptosis rates reaching up to 37.72% at higher concentrations . This underscores the potential of these compounds in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 5,7-dibromo-3-iodo-1H-indazole, and how can purity be optimized?

Synthesis of halogenated indazoles typically involves sequential halogenation or substitution reactions. For example, analogous compounds like 5-bromo-1-ethyl-1H-indazole are synthesized via alkylation using ethyl bromide and Cs₂CO₃ in DMF, followed by purification via flash chromatography . For this compound, a stepwise approach may involve:

  • Bromination : Direct bromination of the indazole core using Br₂ or NBS (N-bromosuccinimide) under controlled conditions.
  • Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) or KI/oxone systems.
  • Purification : Recrystallization from DMF or ethanol can remove isomers (e.g., positional halogenation byproducts), as demonstrated in the isolation of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole .

Q. Key methodological considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
  • Use anhydrous conditions for iodination to prevent hydrolysis.
  • Confirm purity via ¹H/¹³C NMR and HRMS, as shown in indazole derivative characterization .

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., J-values for aromatic protons) and chemical shifts influenced by electron-withdrawing halogens .
    • HRMS : Confirm molecular formula and isotopic patterns (e.g., bromine’s 1:1:1 natural abundance ratio).
  • Computational analysis :
    • Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and regioselectivity in reactions. Hybrid functionals like B3LYP, validated for thermochemical accuracy , are suitable for modeling halogenated indazoles.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or unexpected byproducts during synthesis?

Contradictions often arise from competing reaction pathways or impurities. For example:

  • Case study : In the synthesis of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole, a (2,3-dichlorophenyl) isomer was removed via recrystallization .
  • Methodology :
    • Mechanistic probing : Use LC-MS to identify intermediates.
    • Kinetic vs. thermodynamic control : Vary reaction temperature and time to favor desired pathways.
    • Cross-validation : Compare results with analogous halogenated indazoles (e.g., 5-bromo-1-ethyl-1H-indazole ).

Q. Statistical tools :

  • Design of Experiments (DoE) can optimize reaction parameters (e.g., solvent, stoichiometry) and identify critical variables.

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

DFT and molecular docking are critical for predicting reactivity:

  • Reactivity analysis :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the iodine atom at position 3 may act as a leaving group in Suzuki-Miyaura couplings.
    • Use solvent models (e.g., PCM) to simulate reaction environments .
  • Case study : The Colle-Salvetti correlation-energy functional, adapted for electron density analysis , can model halogen bonding interactions in catalytic systems.

Q. Validation :

  • Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. How should researchers address discrepancies in biological activity data for halogenated indazoles?

Contradictory bioactivity results may stem from assay variability or compound stability. For example:

  • Case study : Imidazole derivatives exhibit varied antimicrobial activity due to substituent-dependent solubility .
  • Methodology :
    • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls.
    • Stability testing : Assess compound integrity in assay buffers via HPLC.
    • Meta-analysis : Compare data across studies (e.g., indazole-based kinase inhibitors ).

Q. Statistical approach :

  • Apply mixed-effects models to account for inter-lab variability, as suggested in social science contradiction resolution frameworks .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for halogenated indazoles?

Contradictions may arise from solvent effects, tautomerism, or impurities.

  • Resolution strategies :
    • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated for 3-(3,4-dichlorophenyl)-1H-indazol-5-amine .
    • Crystallography : Compare experimental vs. computed (DFT) chemical shifts to validate assignments .

Q. What frameworks guide the interpretation of contradictory results in halogenated indazole pharmacology?

Adopt interdisciplinary frameworks from social science and health research:

  • Temporal analysis : Differentiate short-term vs. long-term effects, as seen in studies on workplace presenteeism .
  • Open-data practices : Share raw spectral and bioassay data to enable reproducibility, aligning with initiatives like the European Open Science Cloud .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dibromo-3-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
5,7-dibromo-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.